N-ethyl-2-(3-propan-2-ylphenoxy)ethanamine;hydrochloride
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Overview
Description
N-ethyl-2-(3-propan-2-ylphenoxy)ethanamine;hydrochloride is a chemical compound with the molecular formula C13H22ClNO. It is an organic compound that belongs to the class of amines, specifically a secondary amine. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(3-propan-2-ylphenoxy)ethanamine;hydrochloride typically involves the reaction of 3-propan-2-ylphenol with ethylene oxide to form 2-(3-propan-2-ylphenoxy)ethanol. This intermediate is then reacted with ethylamine under suitable conditions to yield N-ethyl-2-(3-propan-2-ylphenoxy)ethanamine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(3-propan-2-ylphenoxy)ethanamine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
N-ethyl-2-(3-propan-2-ylphenoxy)ethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of N-ethyl-2-(3-propan-2-ylphenoxy)ethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-2-(3-methylphenoxy)ethanamine;hydrochloride
- N-ethyl-N-(2-iodoethyl)-2-(5-methyl-2-propan-2-ylphenoxy)ethanamine;hydrochloride
- N-(2-chloroethyl)-N-ethyl-2-(5-methyl-2-propan-2-ylphenoxy)ethanamine;hydrochloride
Uniqueness
N-ethyl-2-(3-propan-2-ylphenoxy)ethanamine;hydrochloride is unique due to its specific structural features, such as the presence of the propan-2-yl group and the phenoxy moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds .
Properties
IUPAC Name |
N-ethyl-2-(3-propan-2-ylphenoxy)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.ClH/c1-4-14-8-9-15-13-7-5-6-12(10-13)11(2)3;/h5-7,10-11,14H,4,8-9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAXKKYOFNDOFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC=CC(=C1)C(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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